molecular formula C19H20O4 B13682471 Diethyl 2-(4-Biphenylyl)malonate

Diethyl 2-(4-Biphenylyl)malonate

Cat. No.: B13682471
M. Wt: 312.4 g/mol
InChI Key: KGYSAKFWKDJHPV-UHFFFAOYSA-N
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Description

Diethyl 2-(4-Biphenylyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a biphenyl group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-Biphenylyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-bromobiphenyl. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with 4-bromobiphenyl to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-Biphenylyl)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives, depending on the reagents used.

Scientific Research Applications

Diethyl 2-(4-Biphenylyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(4-Biphenylyl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The biphenyl group can also engage in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-Biphenylyl)malonate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, making it suitable for specific applications that simpler malonic esters may not be able to achieve .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

diethyl 2-(4-phenylphenyl)propanedioate

InChI

InChI=1S/C19H20O4/c1-3-22-18(20)17(19(21)23-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,17H,3-4H2,1-2H3

InChI Key

KGYSAKFWKDJHPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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